{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol
Description
{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is an organic compound with the molecular formula C15H14ClNO5. This compound is characterized by the presence of a chloro, methoxy, and nitrobenzyl group attached to a phenylmethanol core. It is a complex molecule that finds applications in various fields of scientific research due to its unique chemical properties.
Properties
IUPAC Name |
[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-7,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLJWMLUNKSHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Benzylation: The attachment of a benzyl group to the phenyl ring using a benzyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of {3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}ketone.
Reduction: Formation of {3-chloro-5-methoxy-4-[(3-aminobenzyl)oxy]phenyl}methanol.
Substitution: Formation of {3-methoxy-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol.
Scientific Research Applications
{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and chloro groups can modulate the compound’s lipophilicity and binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- {3-chloro-5-methoxy-4-[(3-aminobenzyl)oxy]phenyl}methanol
- {3-methoxy-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol
- {3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}ketone
Uniqueness
{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for reduction reactions, while the chloro and methoxy groups provide sites for substitution and modification, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
